molecular formula C11H10BrN3O4 B334555 5-bromo-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide

5-bromo-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide

Cat. No.: B334555
M. Wt: 328.12 g/mol
InChI Key: PHYWVSWJQTUACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of brominated furamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide typically involves the bromination of a precursor furamide compound. The reaction conditions may include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions using automated reactors. The process may include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the brominated compound into its corresponding non-brominated form.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furamides.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. It can be employed in various organic reactions to introduce bromine functionality into target compounds.

Biology

The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers often investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its brominated structure may impart unique pharmacological properties that are beneficial for therapeutic applications.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The bromine atom may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-furamide
  • 5-iodo-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-furamide
  • 5-fluoro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-furamide

Uniqueness

The uniqueness of 5-bromo-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide lies in its bromine atom, which can impart distinct chemical and biological properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size, electronegativity, and ability to participate in specific interactions make this compound particularly interesting for various applications.

Properties

Molecular Formula

C11H10BrN3O4

Molecular Weight

328.12 g/mol

IUPAC Name

5-bromo-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)furan-2-carboxamide

InChI

InChI=1S/C11H10BrN3O4/c1-14-8(5-9(16)15(2)11(14)18)13-10(17)6-3-4-7(12)19-6/h3-5H,1-2H3,(H,13,17)

InChI Key

PHYWVSWJQTUACL-UHFFFAOYSA-N

SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC=C(O2)Br

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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